1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Phosphodiesterase inhibition Medicinal chemistry Structure-activity relationship

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1713463-28-5) is a synthetic heterocyclic compound integrating piperidine, pyrazine, and imidazole-4-carboxylic acid moieties within a single scaffold. With a molecular formula of C13H15N5O2 and a molecular weight of 273.29 g/mol, it belongs to a class of nitrogen-rich heterocycles that have demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE10A, as evidenced by structurally related clinical candidates such as AMG 579.

Molecular Formula C13H15N5O2
Molecular Weight 273.29 g/mol
Cat. No. B11847875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
Molecular FormulaC13H15N5O2
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O
InChIInChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20)
InChIKeyORNIBVKGHFIQST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid: A Specialized Heterocyclic Building Block for PDE-Focused Drug Discovery


1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1713463-28-5) is a synthetic heterocyclic compound integrating piperidine, pyrazine, and imidazole-4-carboxylic acid moieties within a single scaffold . With a molecular formula of C13H15N5O2 and a molecular weight of 273.29 g/mol, it belongs to a class of nitrogen-rich heterocycles that have demonstrated phosphodiesterase (PDE) inhibitory activity, particularly against PDE10A, as evidenced by structurally related clinical candidates such as AMG 579 [1]. The compound is commercially available as a research intermediate with certified purity specifications suitable for pharmaceutical R&D and quality control applications .

Why 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid Cannot Be Replaced by Morpholine, Pyrrolidine, or Azepane Analogs in PDE-Targeted Programs


Although the 1-(3-amino-substituted pyrazin-2-yl)-1H-imidazole-4-carboxylic acid scaffold appears superficially interchangeable, the identity of the saturated heterocycle at the pyrazine 3-position critically modulates both physicochemical properties and biological target engagement . In the PDE10A inhibitor series exemplified by AMG 579, a single-atom change from morpholine to N-acetyl piperidine produced a 45-fold improvement in biochemical potency, demonstrating that the piperidine ring is not a generic substituent but a pharmacophoric determinant [1]. Similarly, replacement of piperidine with pyrrolidine (5-membered ring) or azepane (7-membered ring) alters ring size, basicity (pKa), conformational flexibility, and steric occupancy of the enzyme binding pocket, any of which can abolish or dramatically shift potency and selectivity profiles [1]. These structural features preclude simple interchange among in-class analogs without complete re-validation of biological activity.

Quantitative Differentiation Evidence for 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid Versus Closest Analogs


Piperidine vs. Morpholine: Ring Basicity and Hydrogen-Bonding Capacity Differentiation

The target compound contains a piperidine ring (six-membered, one nitrogen, pKa ~10.6 for the conjugate acid) at the pyrazine 3-position, whereas the closest commercial analog, 1-(3-Morpholinopyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707375-78-7), incorporates a morpholine ring (six-membered, one nitrogen + one oxygen, pKa ~8.3) . This difference in basicity (~2.3 log units) and hydrogen-bonding capacity (piperidine: 1 H-bond acceptor; morpholine: 2 H-bond acceptors) has been shown in the PDE10A inhibitor class to produce a 45-fold shift in biochemical IC50 when morpholine is replaced by piperidine in analogous scaffolds [1]. The piperidine variant provides a single, strong basic center amenable to salt formation during purification and formulation, whereas morpholine's ether oxygen introduces an additional polar interaction that can redirect binding orientation within the enzyme active site [1].

Phosphodiesterase inhibition Medicinal chemistry Structure-activity relationship

Piperidine vs. Pyrrolidine: Ring Size and Conformational Flexibility Impact on Target Binding

The target compound incorporates a six-membered piperidine ring, whereas 1-(3-(Pyrrolidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1710674-91-1) contains a five-membered pyrrolidine ring . The conformational envelope differs substantially: piperidine can adopt chair conformations with equatorial or axial nitrogen orientation, while pyrrolidine adopts envelope or twist conformations with restricted pseudorotation [1]. In PDE10A inhibitor co-crystal structures, the six-membered saturated ring occupies a well-defined hydrophobic sub-pocket where ring size is a critical determinant of shape complementarity; contraction to a five-membered ring typically results in loss of van der Waals contacts and increased solvent exposure of the ligand-protein interface, translating to potency losses of 10- to 100-fold in related kinase and PDE inhibitor series [1].

Kinase inhibition Conformational analysis Drug design

Certified Purity and ISO Quality Assurance Differentiation from Non-Certified Suppliers

The target compound is commercially available from MolCore at a certified purity of NLT 98% (Not Less Than 98%) under an ISO-certified quality management system, with batch-specific analytical documentation including NMR, HPLC, and GC traceability . In contrast, closely related analogs such as 1-(3-(Azepan-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (CAS 1707566-46-8) are offered at lower minimum purity specifications of 97% from non-ISO-certified suppliers , presenting additional risk for research programs requiring reproducible biological assay outcomes and regulatory-compliant intermediate sourcing.

Quality control Procurement specification Pharmaceutical intermediate

Regioisomeric Differentiation: N-Piperidinyl Substitution at Pyrazine C3 vs. Imidazole N1-Piperidinyl Connectivity

A structurally distinct regioisomer, 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid (CAS 782494-24-0), places the piperidine ring directly on the imidazole N1 position rather than at the pyrazine C3 position via an N-aryl linkage . This connectivity difference fundamentally alters the three-dimensional pharmacophore: the target compound positions the imidazole-4-carboxylic acid moiety for interaction with catalytic metal ions or basic residues in PDE active sites, whereas the regioisomer presents a distinct vector geometry incompatible with the same binding mode [1]. No published data support equivalent biological activity between these regioisomers, and SAR from the PDE10A inhibitor class confirms that the pyrazine C2/C3 substitution pattern is essential for potency [1].

Regioisomerism Target engagement Medicinal chemistry

Optimal Application Scenarios for 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid Based on Evidence


PDE10A-Focused Hit Finding and Lead Optimization Campaigns

The compound serves as a core scaffold for developing novel PDE10A inhibitors. The piperidine-pyrazine-imidazole-4-carboxylic acid architecture has been validated in the clinical candidate AMG 579 series, where the piperidine ring was essential for achieving sub-nanomolar biochemical IC50 and >86% brain target occupancy at 10 mg/kg in rodent models . Researchers can use the free carboxylic acid as a synthetic handle for amide coupling or esterification to generate focused compound libraries exploring vectors from the imidazole 4-position, a strategy directly analogous to the optimization path that produced AMG 579 .

Kinase Inhibitor Scaffold Hopping and Selectivity Profiling

The imidazole-4-carboxylic acid moiety of the target compound can coordinate active-site metal ions (e.g., Mg²⁺ in kinases, Zn²⁺ in PDEs), making it a versatile warhead for generating ATP-competitive inhibitors across the kinome and phosphatome . The piperidine substituent provides a vector for accessing hydrophobic back pockets that differ among kinase isoforms, enabling selectivity engineering through variation of substituents at the piperidine nitrogen following amide coupling of the carboxylic acid . This strategy has been successfully applied in imidazopyrazine kinase inhibitor programs targeting PI3K, PIM, and Aurora kinases [1].

Pharmaceutical Intermediate for GMP Route Development

The compound's availability at NLT 98% purity under ISO-certified quality systems, with full analytical traceability (NMR, HPLC, GC), positions it as a suitable advanced intermediate for process chemistry groups developing scalable synthetic routes to PDE or kinase inhibitors . The free carboxylic acid functionality allows direct conversion to amides, esters, or acyl chlorides without protection/deprotection steps, reducing step count in GMP manufacturing sequences .

Chemical Biology Probe Development for Target Engagement Studies

The carboxylic acid handle at the imidazole 4-position provides a convenient attachment point for biotin, fluorescent dyes, or photoaffinity labels, enabling the generation of chemical biology probes for cellular target engagement studies (e.g., CETSA, pull-down, or photoaffinity labeling) . The piperidine ring's basic nitrogen can simultaneously be functionalized (e.g., acetylated as in AMG 579) to modulate physicochemical properties without compromising the probe attachment site, a dual-vector functionalization strategy that is difficult to achieve with morpholine or pyrrolidine analogs due to competing reactivity at the ring heteroatom [1].

Quote Request

Request a Quote for 1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.